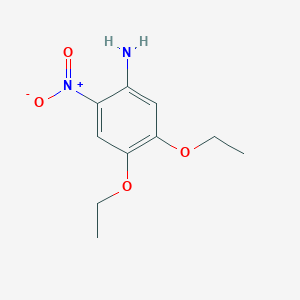
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, also known as AOD-9604, is a peptide fragment derived from the human growth hormone. It has gained interest in the scientific community due to its potential use in treating obesity and other metabolic disorders.
Mécanisme D'action
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH works by mimicking the action of the natural growth hormone-releasing hormone (GHRH). It stimulates the pituitary gland to release more growth hormone, which in turn promotes the breakdown of fat cells and the release of fatty acids into the bloodstream. This process is known as lipolysis and is the main mechanism by which H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH promotes weight loss.
Biochemical and Physiological Effects
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has several biochemical and physiological effects, including the stimulation of lipolysis, the inhibition of lipogenesis (the process of fat cell formation), and the improvement of insulin sensitivity. It also has anti-inflammatory properties and can reduce oxidative stress, which may contribute to its beneficial effects on metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, its use in animal studies may be limited by its short half-life and the need for frequent dosing.
Orientations Futures
There are several future directions for research on H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, including the development of more stable and longer-acting analogs, the investigation of its potential use in other metabolic disorders, such as diabetes and non-alcoholic fatty liver disease, and the exploration of its mechanism of action at the molecular level.
Conclusion
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH is a synthetic peptide that has gained interest in the scientific community due to its potential use in treating obesity and other metabolic disorders. Its mechanism of action involves the stimulation of lipolysis and the improvement of insulin sensitivity. While there is still much to learn about H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, it holds promise as a potential therapeutic agent for metabolic disorders.
Méthodes De Synthèse
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH is a synthetic peptide that is produced using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can produce large quantities of pure peptide with high yield and purity.
Applications De Recherche Scientifique
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has been the subject of numerous scientific studies, mainly focused on its potential use in treating obesity and other metabolic disorders. One study found that H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH can reduce body weight and fat mass in obese individuals, without affecting lean body mass. Another study showed that H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH can improve insulin sensitivity and glucose metabolism in obese mice.
Propriétés
Numéro CAS |
117137-84-5 |
|---|---|
Nom du produit |
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH |
Formule moléculaire |
C119H196N34O32S |
Poids moléculaire |
2647.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C119H196N34O32S/c1-16-64(13)96(115(182)149-84(51-68-53-131-72-28-19-18-26-70(68)72)101(168)132-55-91(159)137-87(58-186)113(180)150-86(57-154)102(169)134-54-90(158)136-78(117(184)185)30-21-23-43-121)151-92(160)56-133-100(167)79(46-59(3)4)143-110(177)82(49-62(9)10)144-107(174)76(37-40-89(124)157)140-105(172)75(36-39-88(123)156)141-112(179)85(52-94(163)164)147-103(170)73(29-20-22-42-120)139-109(176)81(48-61(7)8)145-111(178)83(50-67-32-34-69(155)35-33-67)146-104(171)74(31-25-45-130-119(127)128)138-106(173)77(38-41-93(161)162)142-114(181)95(63(11)12)152-98(165)66(15)135-108(175)80(47-60(5)6)148-116(183)97(65(14)17-2)153-99(166)71(122)27-24-44-129-118(125)126/h18-19,26,28,32-35,53,59-66,71,73-87,95-97,131,154-155,186H,16-17,20-25,27,29-31,36-52,54-58,120-122H2,1-15H3,(H2,123,156)(H2,124,157)(H,132,168)(H,133,167)(H,134,169)(H,135,175)(H,136,158)(H,137,159)(H,138,173)(H,139,176)(H,140,172)(H,141,179)(H,142,181)(H,143,177)(H,144,174)(H,145,178)(H,146,171)(H,147,170)(H,148,183)(H,149,182)(H,150,180)(H,151,160)(H,152,165)(H,153,166)(H,161,162)(H,163,164)(H,184,185)(H4,125,126,129)(H4,127,128,130)/t64-,65-,66-,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-/m0/s1 |
Clé InChI |
PBKBSKTYOPFGSZ-HEQQLXNASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N |
Séquence |
RILAVERYLKDQQLLGIWGCSGK |
Synonymes |
HIV ENVELOPE PROTEIN (GP41) FRAGMENT 579-601 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



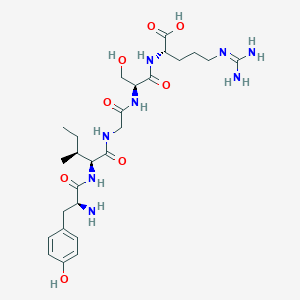
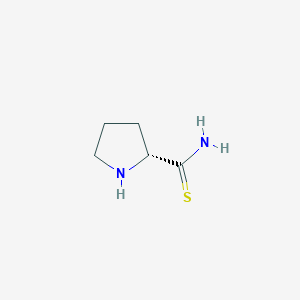
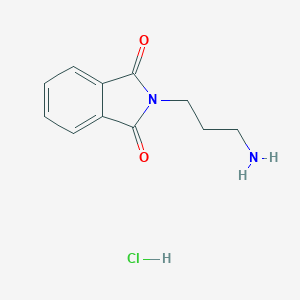
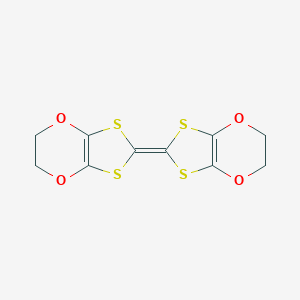

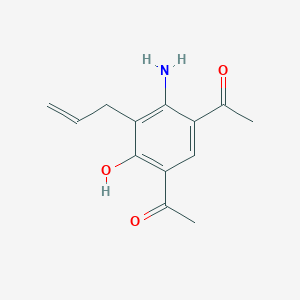
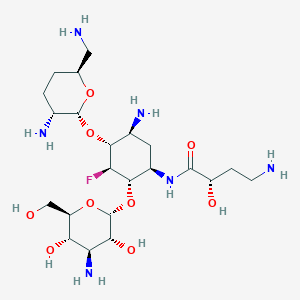
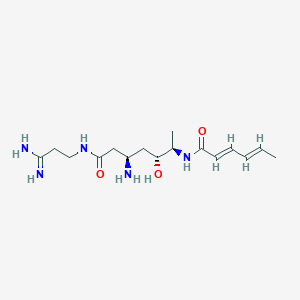

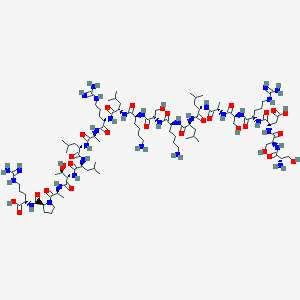
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)


